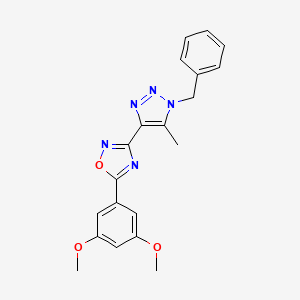

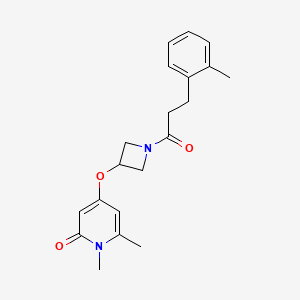

![molecular formula C20H16F3N5 B2502057 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902011-25-0](/img/structure/B2502057.png)

5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied due to its potential pharmacological properties. Research has shown that structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant anti-inflammatory, anti-mycobacterial, and serotonin receptor antagonist activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For instance, the introduction of a trifluoromethyl group at the 7-position can be achieved through a SNAr type reaction, and the Suzuki–Miyaura cross-coupling has been employed for arylation at the 3-position . The synthesis of related compounds has also been reported, where different substituents are introduced at various positions on the pyrazolo[1,5-a]pyrimidine core to modulate the compound's biological activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The presence of substituents like the trifluoromethyl group can influence the molecule's electronic properties and steric hindrance, which in turn can affect its binding affinity to biological targets . The intramolecular hydrogen bonding and the presence of ionizable groups have been shown to impact the potency and selectivity of these compounds towards certain receptors .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), Suzuki–Miyaura cross-coupling, and cyclocondensation reactions . These reactions are utilized to introduce different functional groups that can enhance the compound's biological activity or modify its physicochemical properties. For example, the introduction of an alkyl amide group has been explored for the development of potential anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic profile. The presence of a trifluoromethyl group can increase the compound's lipophilicity, which may affect its absorption and distribution in the body . The introduction of various substituents can also lead to changes in the compound's melting point, boiling point, and reactivity, which are important for its formulation and storage .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Compounds within the pyrazolo[1,5-a]pyrimidine family have been synthesized and evaluated for their biological activities. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives demonstrated promising bioactivity against cancer cell lines, including lung, breast, prostate, and cervical cancer, at micromolar concentrations (Chavva et al., 2013). Similarly, pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activities against mycobacterial ATP synthase, offering new avenues for treating Mycobacterium tuberculosis (Sutherland et al., 2022).

Corrosion Inhibition and Material Science

These compounds have also found applications in material science, particularly as corrosion inhibitors. The corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in HCl solutions were explored, demonstrating the potential of these compounds to protect against corrosion, thereby extending the lifespan of metal-based materials (Abdel Hameed et al., 2020).

Antimicrobial and Antifungal Applications

Furthermore, new antimicrobial additives based on pyrimidine derivatives have been incorporated into surface coatings and printing inks, showing very good antimicrobial effects against various microbial strains. This application is crucial for developing products with built-in resistance to microbial growth, enhancing hygiene and product safety (El‐Wahab et al., 2015).

Synthesis Techniques and Chemical Properties

In addition to their biological applications, these compounds have been subjects of synthetic chemistry research, focusing on developing efficient synthesis techniques and understanding their chemical properties. For example, a study detailed a regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, demonstrating the versatility and reactivity of these compounds in organic synthesis (Kaping et al., 2020).

Propiedades

IUPAC Name |

5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5/c1-13-10-16(25-12-14-6-5-9-24-11-14)28-19(26-13)17(15-7-3-2-4-8-15)18(27-28)20(21,22)23/h2-11,25H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAKJHIQBHHGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

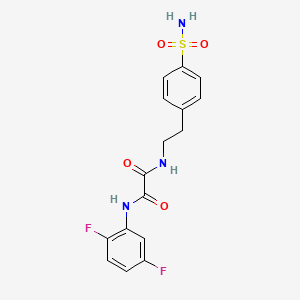

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

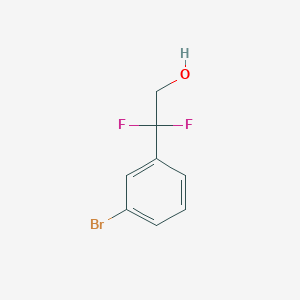

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)